molecular formula C16H22Br2O4 B2964331 Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate CAS No. 202534-05-2

Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate

Cat. No.: B2964331
CAS No.: 202534-05-2
M. Wt: 438.156
InChI Key: XCTRAEBJMVZNIM-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate is a brominated adamantane-derived ester with a complex substitution pattern. The adamantyl core confers high thermal and chemical stability, while the bromine substituents enhance electrophilicity, making it a candidate for further substitution reactions .

Properties

IUPAC Name

methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Br2O4/c1-21-13(19)11(17)15-4-9-3-10(5-15)7-16(6-9,8-15)12(18)14(20)22-2/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTRAEBJMVZNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C12CC3CC(C1)CC(C3)(C2)C(C(=O)OC)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related adamantane derivatives (Table 1), focusing on substituents, molecular weight, and functional groups:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (K) Key Functional Groups
Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate Bromo, methoxy, ester ~487 (estimated) Not reported C-Br, C=O, COOCH3
2-(Adamantan-1-yl)-2-oxoethyl benzoate (2a) Benzoyl, ester ~314 374–376 C=O, COOCH3, aromatic C=C
2-(Adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate (2b) Chlorobenzoyl, ester ~348 348–350 C=O, COOCH3, C-Cl, aromatic C=C
1-Adamantyl bromomethyl ketone (1) Bromomethyl, ketone ~263 326–328 C=O, C-Br
N3-((1-Adamantyl)methyl)-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (22) Adamantylmethyl, carboxamide ~406 Not reported C=O, CONH2, aromatic

Key Observations:

  • Bromine vs. Chlorine Substituents: The target compound’s bromine atoms increase molecular weight and lipophilicity compared to chloro-substituted analogs like 2b . Bromine’s larger atomic radius and polarizability may enhance leaving-group ability in nucleophilic substitutions, making the compound more reactive than 2a or 2b .
  • Adamantane Core: All compounds share the adamantane scaffold, which imparts rigidity and steric bulk. This feature is critical in crystal packing, as seen in single-crystal X-ray diffraction data for 2a and 2b .

Spectroscopic and Physical Property Comparisons

  • IR Spectroscopy: The target compound’s IR spectrum would show C-Br stretches near 550–650 cm⁻¹, distinct from the C-Cl stretches (~740 cm⁻¹) in 2b . The ester carbonyl (C=O) peaks around 1709 cm⁻¹ align with those in 2a and 2b .
  • NMR Spectroscopy: The adamantyl protons in the target compound resonate near δ 1.7–2.1 ppm (1H-NMR), consistent with 2a and 2b . The brominated methylene groups would exhibit deshielded signals (~δ 4.1–5.1 ppm), similar to the -CH2Br in 1 .

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